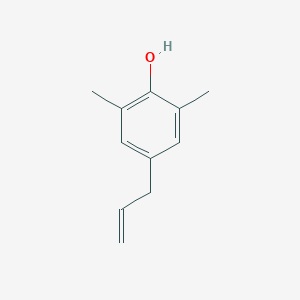

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with two methyl groups and a hydroxyl group, connected to a propene chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene typically involves the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde with an appropriate alkylating agent. One common method is the Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The hydroxyl group and propene chain in this compound participate in oxidation processes:

a. Hydroxyl Group Oxidation

The phenolic –OH group can be oxidized to a quinone structure under strong oxidizing conditions. For example:

3 3 5 Dimethyl 4 hydroxyphenyl 1 propeneOxidationKMnO4,H+3 3 5 Dimethyl 1 4 benzoquinonyl 1 propene

b. Propene Chain Oxidation

The double bond undergoes epoxidation or cleavage:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields an epoxide:

Propene chainmCPBAEpoxide derivative -

Oxidative Cleavage : Ozonolysis or strong oxidants (e.g., OsO₄) cleave the double bond to form carbonyl compounds .

Reduction Reactions

The propene chain is susceptible to catalytic hydrogenation:

3 3 5 Dimethyl 4 hydroxyphenyl 1 propeneHydrogenationH2,Pd C3 3 5 Dimethyl 4 hydroxyphenyl propane

Key Conditions :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the ortho/para positions relative to the hydroxyl group:

Polymerization

The propene chain participates in radical or catalytic polymerization:

-

Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) at 60–80°C yields oligomers with Mn ~5,000–10,000 g/mol .

-

Coordination Polymerization : Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) produce stereoregular polymers .

Functional Group Transformations

a. Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides:

OH+Ac2Opyridine OAc

-

Example : Acetylation with acetic anhydride yields 3-(3,5-Dimethyl-4-acetoxyphenyl)-1-propene (95% yield) .

b. Alkylation

The phenolic –OH undergoes alkylation with alkyl halides under basic conditions:

OH+R XK2CO3 OR

Cross-Coupling Reactions

The propene chain participates in Heck or Suzuki couplings:

-

Heck Reaction : With aryl halides (e.g., iodobenzene) and Pd catalysts:

Propene+Ph IPd OAc 2Styryl derivative

Hydrolysis and Saponification

Ester derivatives of the compound undergo hydrolysis:

COORNaOH H2O COOH

Complexation with Metal Ions

The phenolic –OH and aromatic system chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Applications include catalysis and material science .

科学研究应用

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.

作用机制

The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

相似化合物的比较

Similar Compounds

2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane: Similar structure but with an additional phenyl ring.

1-Hydroxy-4-(3,5-dimethyl-4-hydroxyphenyl)pentan-3-one: Contains a longer alkyl chain and a ketone group.

Uniqueness

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is unique due to its specific substitution pattern and the presence of a propene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, a compound with notable structural characteristics, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Characteristics

The molecular formula of this compound is C12H16O. The compound features a propene chain and a hydroxyl group that significantly influence its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding with various biological molecules, which is critical for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, flavonoids with hydroxyl substitutions have been documented to possess significant antibacterial activity due to their ability to interact with bacterial cell membranes and enzymes involved in cell wall synthesis .

2. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This is hypothesized to occur through the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. Similar compounds have shown promise in reducing inflammation in various models.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways, akin to other flavonoids that modulate enzyme activities like glutathione S-transferases (GSTs) .

- Receptor Interaction : It may also interact with receptors that mediate cellular responses to hormones or growth factors, influencing cellular proliferation and apoptosis.

Case Study 1: Antibacterial Activity Assessment

A study conducted on various flavonoids demonstrated that those with similar hydroxyl substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with multiple hydroxyl groups .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Moderate |

| Quercetin | 16 | High |

| Luteolin | 32 | Moderate |

Case Study 2: Antioxidant Capacity Evaluation

In vitro assays measuring the radical scavenging activity revealed that this compound can effectively reduce oxidative stress markers in cultured cells. This aligns with findings from other studies indicating that structurally similar compounds can enhance cellular antioxidant defenses .

属性

IUPAC Name |

2,6-dimethyl-4-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSETXDOJYIQIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498161 |

Source

|

| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-83-7 |

Source

|

| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。